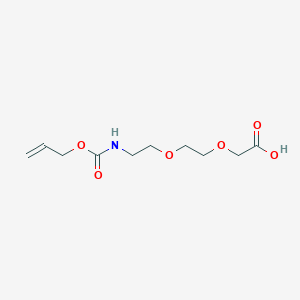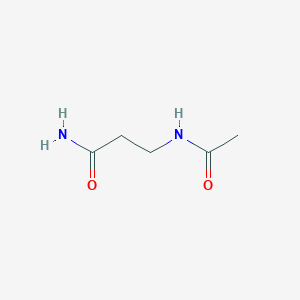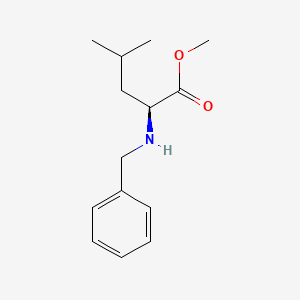
Dimethylazanide;tin(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylazanide;tin(4+) can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction proceeds as follows:
SnCl4+4LiNMe2→Sn(NMe2)4+4LiCl
This reaction requires careful control of temperature and the exclusion of moisture to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of dimethylazanide;tin(4+) typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylazanide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dimethylazanide;tin(4+) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as various amines or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of tin complexes with different ligands .
Scientific Research Applications
Dimethylazanide;tin(4+) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-containing compounds and materials.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry
Mechanism of Action
The mechanism by which dimethylazanide;tin(4+) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in catalysis, the compound can facilitate the activation of small molecules through coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(dimethylamido)titanium(IV): Similar in structure but with titanium instead of tin.
Tetrakis(dimethylamido)zirconium(IV): Similar in structure but with zirconium instead of tin
Uniqueness
Dimethylazanide;tin(4+) is unique due to the specific properties imparted by the tin center, such as its redox behavior and coordination chemistry. These properties make it particularly useful in applications where tin’s electronic characteristics are advantageous .
Properties
IUPAC Name |
dimethylazanide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



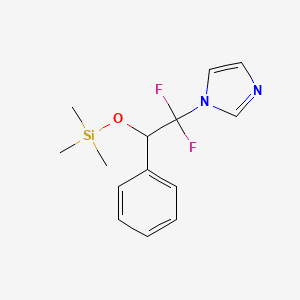
![Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-](/img/structure/B7838748.png)

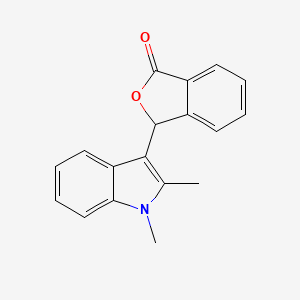
![1-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B7838770.png)
![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B7838774.png)
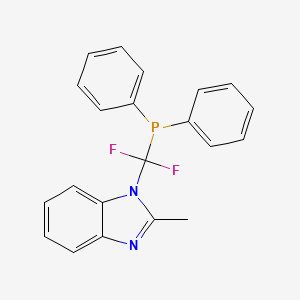
![[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane](/img/structure/B7838795.png)
